molecular formula C12H15N3O5 B3888411 tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate CAS No. 93042-56-9

tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate

Cat. No.: B3888411
CAS No.: 93042-56-9
M. Wt: 281.26 g/mol
InChI Key: NJNCEVFMPQZBCO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a tert-butyl group, a nitrobenzoyl moiety, and a hydrazine carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the hydrazine nitrogen can attack electrophilic centers in other molecules, leading to the formation of new bonds.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized products.

Scientific Research Applications

tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl moiety can participate in electron transfer reactions, while the hydrazine group can form covalent bonds with nucleophilic centers in proteins or other biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate can be compared with other hydrazine derivatives such as tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the nitrobenzoyl moiety in this compound imparts unique electronic properties and reactivity, making it distinct from other hydrazine derivatives.

Properties

IUPAC Name

tert-butyl N-[(4-nitrobenzoyl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-12(2,3)20-11(17)14-13-10(16)8-4-6-9(7-5-8)15(18)19/h4-7H,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCEVFMPQZBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409244
Record name tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93042-56-9
Record name Carbazic acid, tert-butyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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